molecular formula C16H17NO2 B8379029 2-(4-Phenylbutyl)nicotinic acid

2-(4-Phenylbutyl)nicotinic acid

Cat. No. B8379029
M. Wt: 255.31 g/mol
InChI Key: CQAMDBRXJNGEHA-UHFFFAOYSA-N
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Patent
US08178684B2

Procedure details

Starting from 2.1 g (15.0 mmol) of 2-methyl-nicotinic acid and 5.5 g (22.5 mmol) of 1-iodo-3-phenyl-propane, 2.9 g (11.3 mmol, 75%) of 2-(4-phenylbutyl)nicotinic acid were obtained according to the process described in precursor VB006.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].I[CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:15]1([CH2:14][CH2:13][CH2:12][CH2:1][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
ICCCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.3 mmol
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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